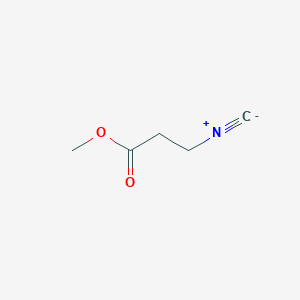

Methyl 3-isocyanopropanoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 3-isocyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLFHMGVBOXEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370508 | |

| Record name | Methyl 3-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665054-33-1 | |

| Record name | Methyl 3-isocyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Isocyanopropanoate and Chiral Derivatives

Contemporary Synthetic Pathways to Methyl 3-Isocyanopropanoate

Recent advancements in synthetic chemistry have led to more refined and efficient methods for preparing isocyano esters. The focus lies on optimizing reaction conditions to maximize product yield and purity, coupled with sophisticated purification techniques.

The optimization of synthetic procedures is critical for the large-scale and efficient production of isocyano esters. While traditional methods are effective, contemporary studies emphasize the fine-tuning of reaction parameters. For instance, in related chemical manufacturing, shifting from semi-batch to continuous production processes using microchannel reactors has been shown to significantly enhance yield and purity while reducing reaction times. aidic.it In the synthesis of methyl anthranilate, a continuous process at 0 °C for 97 seconds with a specific molar ratio of reactants (1:1.1:3.7 for phthalimide:sodium hypochlorite:methanol) increased the yield from 75.2% to 80.3% and purity to 98.5%. aidic.it

Similar principles of optimization are applied to isocyanide synthesis. For example, in the synthesis of tryptamine-derived isocyanides, a simple optimization of replacing the base DABCO with DBU and changing the solvent from ethanol (B145695) to THF improved the yield of the subsequent cyclization product from 52% to 70%. acs.org The synthesis of a structurally related chiral isocyanide, methyl (R)-2-isocyano-3-(tritylthio)propanoate, was achieved in a high yield of 85% by careful control of the reaction and purification by crystallization. acs.org These examples underscore the importance of systematic studies into reaction conditions—including solvent, temperature, stoichiometry, and reaction time—to enhance the yield and purity of the target isocyanopropanoate.

The purification of isocyano esters is a crucial step to ensure their suitability for subsequent high-precision reactions. Due to their reactivity and potential for polymerization or degradation, specialized purification techniques are often required.

Column Chromatography: This is a widely used method for purifying isocyano esters. For example, the purification of a crude isocyanide product was achieved using column chromatography with a solvent system of 2% methanol (B129727) in chloroform. rsc.org Similarly, in the synthesis of hypoxia-selective imaging agents, intermediates were purified by column chromatography using a dichloromethane/methanol (95:5) solvent system. acs.org This technique is effective at separating the desired product from starting materials, reagents, and byproducts.

Kugelrohr Distillation: This is a short-path distillation technique suitable for purifying small quantities of thermally sensitive or high-boiling-point liquids under vacuum. It minimizes the thermal stress on the compound by reducing the distance the vapor has to travel. Kugelrohr distillation has been successfully employed for the purification of isocyanides, yielding the product as a colorless oil. rsc.org It is particularly valuable for removing non-volatile impurities and can be a critical step after initial purification by chromatography. rsc.orgacs.org However, it is important to note that thermal processes can sometimes lead to the epimerization of chiral centers if the compound is labile. rsc.org

Enantioselective Synthesis of Chiral Isocyanopropanoate Derivatives

The creation of chiral molecules with a specific three-dimensional arrangement is a cornerstone of modern pharmaceutical and materials science. rijournals.com Enantioselective synthesis of isocyanopropanoate derivatives allows for the production of single enantiomers, which is critical for biological applications.

A primary strategy for producing enantiomerically pure α-isocyano esters involves starting from the chiral pool, most commonly α-amino acids. typeset.ioe-bookshelf.de This process typically involves two main steps: formylation of the amino acid ester, followed by dehydration to form the isocyanide.

The dehydration step is the most critical for maintaining stereochemical integrity. e-bookshelf.de The choice of dehydrating agent and reaction conditions is paramount to prevent racemization. While phosphorus oxychloride (POCl₃) with a base is a common method, it has been reported that the use of diphosgene with a milder base like N-methylmorpholine (NMM) at low temperatures (below -25 °C) is superior in avoiding racemization. e-bookshelf.de

A concrete example is the synthesis of enantiopure Methyl (R)-2-isocyano-3-(tritylthio)propanoate from S-trityl-L-cysteine methyl ester. acs.org The process involves the formylation of the amino ester, followed by dehydration. The resulting enantiopure isocyanide was obtained as a pure solid with a high yield (85%) and a specific rotation of [α]D²⁰ = +32.8, confirming its high enantiomeric purity. acs.org

Table 1: Synthesis of Enantiopure Isocyanides from Amino Acid Precursors

| Precursor | Key Reagent | Product | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| α-Amino Acids | Diphosgene, NMM | Enantiopure α-Isocyano Esters | Varies | Superior to POCl₃ for preventing racemization at low temperatures. | e-bookshelf.de |

| Methyl N-formyl-S-trityl-L-cysteinate | Triflic anhydride, Pyridine | Methyl (R)-2-isocyano-3-(tritylthio)propanoate | 85% | Successful synthesis of a stable, enantiomerically pure, functionalized isocyanide. | acs.org |

When a chiral isocyanopropanoate derivative reacts to form a new stereocenter, the existing chiral center can influence the stereochemical outcome of the new one, a phenomenon known as asymmetric induction. libretexts.orgwikipedia.org Controlling this process to favor the formation of one diastereomer over another is a key challenge and goal in organic synthesis. ucalgary.ca

Significant progress has been made using metal catalysts and organocatalysts to control the stereochemistry of reactions involving α-isocyano esters.

Catalytic Enantioselective Cycloadditions: Chiral iron(II)-N,N'-dioxide complexes have been used to catalyze the enantioselective cyclization of α-isocyano esters with azodicarboxylates. rsc.orgrsc.org This method produces 1,2,4-triazoline derivatives in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). rsc.org

Diastereoselective Reactions: In a metal-free approach, a modified cinchona alkaloid was used to catalyze the formal [3+2] cycloaddition of isocyanoacetate esters and 2-nitrobenzofurans. acs.org This reaction generated complex tricyclic products with three contiguous stereocenters, achieving excellent diastereoselectivity (diastereomeric ratio >20:1 for all cases) and high enantioselectivity (up to 98% ee). acs.org

It is crucial to recognize that some reaction conditions can be detrimental to stereochemical integrity. For example, the Ugi multicomponent reaction, while powerful, can be incompatible with the stereochemical stability of chiral α-isocyano esters, often leading to racemization. typeset.ioe-bookshelf.de Similarly, analysis after purification has sometimes revealed epimerization of the isocyanide center, highlighting the delicate nature of these chiral compounds. rsc.org

Targeted Synthesis of Structurally Modified Isocyanopropanoate Analogs

This compound and its derivatives are valuable starting materials for creating a diverse range of structurally modified analogs, particularly complex nitrogen-containing heterocycles. researchgate.netchim.it Their unique reactivity allows them to participate in various multicomponent and cyclization reactions.

Synthesis of Peptidomimetics and Thiazoles: The bifunctional nature of isocyanides derived from amino acids like cysteine makes them ideal for complex syntheses. For instance, methyl (R)-2-isocyano-3-(tritylthio)propanoate has been used in Ugi multicomponent reactions to produce peptidic thiazole (B1198619) derivatives in a short, efficient sequence. acs.org

Construction of Fused Heterocyclic Systems: Isocyano esters are effective partners in palladium-catalyzed C-H imidoylative cyclization reactions. This strategy has been used to construct complex fused-ring systems like β-carboline derivatives from ethyl-3-(1H-indol-3-yl)-2-isocyanopropanoates. researchgate.net Another approach involves the radical-initiated dearomative annulation of tryptamine-derived isocyanides to selectively synthesize CF₃-substituted β-carbolines. acs.org

Formation of Five-Membered Rings: The reactivity of the isocyano group and the acidity of the α-proton allow isocyano esters to act as synthons for various five-membered heterocycles. chim.it They can undergo formal [3+2] cycloaddition reactions with electrophiles to form pyrrolines, oxazolines, and imidazolines. chim.it Furthermore, certain primary isocyanides like this compound can react to form pyrazoles. escholarship.org

Table 2: Examples of Structurally Modified Isocyanopropanoate Analogs

| Isocyanide Precursor | Reaction Type | Product Analog | Reference |

|---|---|---|---|

| Ethyl-3-(1H-indol-3-yl)-2-isocyanopropanoate | Pd-catalyzed C-H Imidoylative Cyclization | β-Carboline Derivatives | researchgate.net |

| Methyl (R)-2-isocyano-3-(tritylthio)propanoate | Ugi Multicomponent Reaction | Peptidic Thiazole Derivatives | acs.org |

| Tryptamine-Derived Isocyanide | Radical-Initiated Annulation | CF₃-Substituted β-Carbolines | acs.org |

| α-Isocyano Ester | [3+2] Cycloaddition | Pyrrolines, Oxazolines, Imidazolines | chim.it |

| This compound | Cyclization | Pyrazoles | escholarship.org |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Methyl 3 Isocyanopropanoate

Cycloaddition Chemistry of Isocyanopropanoates

The isocyano group is a structurally compact functional group that can react with tetrazines under physiological conditions. doi.org This reactivity is central to its utility in cycloaddition chemistry.

Investigations into [4+1] Cycloadditions with Tetrazine Moieties

The reaction between isonitriles, such as methyl 3-isocyanopropanoate, and tetrazines proceeds via a [4+1] cycloaddition mechanism. researchgate.netsemanticscholar.org This inverse-electron demand cycloaddition is a powerful tool in bioorthogonal chemistry. doi.org The isocyano group reacts with the tetrazine to yield pyrazole adducts. doi.org

Interestingly, the reactivity in these cycloadditions can be influenced by the substituents on the tetrazine ring. While enhancing the reactivity of tetrazines in typical Diels-Alder reactions often compromises their stability, isonitriles exhibit a unique relationship. doi.org Bulky substituents on the tetrazine can unexpectedly enhance both the stability of the tetrazine and its reactivity toward isonitriles. doi.org Computational studies suggest that this atypical reactivity is due to an interplay of frontier-orbital levels, dispersion forces, and the conformational preferences of the tetrazine. doi.org For instance, a tetrazine with bulky 2-bromoprop-2-yl groups showed a significant increase in reactivity towards isonitriles compared to dimethyltetrazine. doi.org This unique feature allows for the development of highly reactive and stable tetrazines for specific bioorthogonal applications.

Analysis of Pyrazole Adduct Formation and Hydrolytic Stability

Pyrazole rings are five-membered heterocyclic structures that can be synthesized through 1,3-dipolar cycloaddition reactions. youtube.comresearchgate.net One of the most common methods for pyrazole synthesis involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, which is often an alkyne or an alkyne equivalent. youtube.comnih.gov This type of Huisgen cyclization is a powerful method for constructing the pyrazole core. nih.gov

The reaction proceeds regioselectively to form substituted pyrazoles. nih.gov While direct studies on the hydrolytic stability of pyrazole adducts formed specifically from this compound were not found in the provided search results, the pyrazole ring itself is an aromatic and stable heterocyclic system. nih.gov The synthesis of pyrazoles via multicomponent reactions involving 1,3-dipolar cycloadditions has become a concise and efficient strategy for creating diverse pyrazole derivatives. nih.gov

Role in Multicomponent Reaction (MCR) Cascades

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. Isocyanide-based multicomponent reactions (IMCRs) are particularly significant for their ability to generate peptide-like structures and diverse heterocyclic scaffolds. nih.gov

Exploration of Ugi-Type Multicomponent Reactions (U-MCR)

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs. It typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org The reaction is known for its high yields and is often complete within minutes. wikipedia.org It proceeds efficiently in polar solvents like methanol (B129727) or ethanol (B145695). wikipedia.org

The generally accepted mechanism for the Ugi reaction involves several key steps: wikipedia.orgbeilstein-journals.org

Imine Formation: The amine and the carbonyl compound condense to form an imine.

Protonation: The carboxylic acid protonates the imine, forming an iminium ion.

Nucleophilic Attack: The terminal carbon of the isocyanide attacks the iminium ion, creating a reactive nitrilium ion intermediate.

Second Nucleophilic Attack: The carboxylate anion then attacks the nitrilium ion.

Mumm Rearrangement: The final product is formed via an intramolecular acyl transfer (Mumm rearrangement), which is irreversible and drives the entire reaction sequence to completion. wikipedia.org

While there is some debate, the formation of the imine or iminium intermediate is a widely accepted initial step. acs.org

Characterization of Isocyanopropanoates as Bifunctional Reagents in MCRs

Isocyanide derivatives like isocyanoacetates are valuable in MCRs because the isocyanide carbon can function as both a nucleophile and an electrophile. nih.gov This duality is key to the construction of linear peptide-like molecules. nih.gov Furthermore, when reactants with additional functional groups are used in an MCR, they are considered bifunctional. These groups can participate in subsequent reactions, allowing for the synthesis of cyclic products from the initial linear MCR adduct. nih.govnih.gov

For example, a linear product from an Ugi reaction can be designed to contain a functional group that allows for a subsequent intramolecular reaction. This can be achieved by incorporating bifunctional substrates, such as N-protected amino acids or isocyanides bearing an additional reactive moiety (e.g., an alkene or alkyne). nih.gov This strategy, often called a post-condensation transformation, enables the creation of cyclic peptidomimetics. When a reactant containing multiple nucleophilic groups is used, the reactive nitrilium intermediate of the Ugi reaction can be trapped by an intramolecular nucleophilic attack, directly leading to the formation of various heterocycles. nih.govmdpi.com

Stereoselective Mannich Reactions Involving α-Substituted Isocyanoacetates

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction. rsc.org The development of catalytic, enantioselective versions, particularly with ketimines, is crucial for synthesizing chiral amine derivatives that contain sterically hindered tetrasubstituted stereogenic centers. rsc.org

Research has demonstrated a highly diastereo- and enantioselective Mannich addition/cyclization reaction between α-substituted isocyanoacetate esters and various ketimines. rsc.orgnih.gov This reaction is effectively catalyzed by a binary system composed of silver acetate and a cinchona-derived amino phosphine. rsc.orgnih.gov The process is notable for its broad scope, accommodating substituted aryl, heteroaryl, and alkyl methyl ketimines, as well as isocyanoacetates with different α-alkyl chains. rsc.org The resulting products are substituted imidazolines with two adjacent tetrasubstituted stereocenters, which are valuable precursors for synthesizing fully substituted α,β-diamino acids. rsc.org

| Entry | R¹ of Ketimine | R² of Isocyanoacetate | Yield (%) | d.r. | ee (%) |

| 1 | Ph | Et | 95 | >20:1 | 95 |

| 2 | 4-MeOC₆H₄ | Et | 94 | >20:1 | 96 |

| 3 | 2-Naphthyl | Et | 95 | >20:1 | 96 |

| 4 | 2-Thienyl | Et | 94 | 15:1 | 94 |

| 5 | Me | Et | 75 | 10:1 | 95 |

| 6 | Ph | n-Pr | 95 | >20:1 | 95 |

| Selected data for the AgOAc-catalyzed Mannich reaction of α-substituted isocyanoacetates with N-PMP-protected ketimines. Data extracted from referenced literature. |

Development of Catalytic Enantio- and Diastereoselective Mannich Additions

The development of catalytic methods for the enantio- and diastereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. In this context, the Mannich reaction, which involves the aminoalkylation of a carbon acid, has emerged as a powerful tool for the synthesis of nitrogen-containing compounds. Isocyanoacetate esters, including this compound, have proven to be effective pronucleophiles in such transformations.

A significant advancement in this area is the highly diastereo- and enantioselective Mannich addition/cyclisation reaction of α-substituted isocyanoacetate esters with ketimines. researchgate.net This reaction, utilizing a binary catalyst system composed of a silver salt and a cinchona-derived amino phosphine ligand, provides access to complex chiral amines. jst.go.jp Specifically, the reaction of α-substituted isocyanoacetate esters with (hetero)aryl and alkyl methyl ketone-derived ketimines proceeds efficiently under the influence of a silver acetate and a cinchona-derived amino phosphine catalyst. researchgate.net

This methodology has been extended to other isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC), for the reaction with ketimines, yielding 2-imidazolines with two adjacent stereocenters, one of which is fully substituted. jst.go.jpmonash.edu These reactions are characterized by high yields and excellent stereocontrol, highlighting the versatility of the catalytic system. jst.go.jpmonash.edu The ability to control both the relative (diastereo-) and absolute (enantio-) stereochemistry is a critical aspect of these developments, enabling the synthesis of specific stereoisomers of biologically active molecules.

| Catalyst System Component | Role in Reaction | Typical Outcome |

| Silver(I) Salt (e.g., Silver Acetate) | Lewis acid activation of the ketimine | Promotes nucleophilic addition |

| Cinchona-derived Amino Phosphine | Chiral ligand | Induces enantioselectivity |

| Isocyanoacetate Ester | Pronucleophile | Carbon source for the new C-C bond |

| Ketimine | Electrophile | Provides the aminoalkyl fragment |

Rational Design of Catalyst Systems for Controlled Reaction Outcomes

The success of the enantio- and diastereoselective Mannich additions of isocyano esters hinges on the rational design of the catalyst system. The combination of a basic silver(I) salt and a cinchona-derived amino phosphine ligand has been particularly effective. jst.go.jp The silver ion is thought to coordinate to the isocyano group, which enhances the acidity of the α-proton, facilitating the formation of the nucleophilic enolate. Simultaneously, the silver can act as a Lewis acid to activate the imine electrophile.

The chiral ligand, typically an amino phosphine derived from a cinchona alkaloid like dihydroquinine, is crucial for inducing asymmetry. jst.go.jp The ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the ketimine. This controlled spatial arrangement in the transition state is responsible for the high levels of enantio- and diastereoselectivity observed. Computational studies have been employed to understand the mechanism of catalysis and to rationalize the observed stereoselectivity, aiding in the further refinement of these catalyst systems. jst.go.jp

The choice of the specific silver salt and the structure of the chiral ligand can be tuned to optimize the reaction for different substrates. This rational approach to catalyst design allows for a high degree of control over the reaction outcome, making it a powerful strategy for the synthesis of complex, stereochemically rich molecules. jst.go.jp

| Catalyst Component | Design Principle | Effect on Reaction Outcome |

| Silver(I) Ion | Lewis Acidity | Activates the ketimine and enhances pronucleophile acidity |

| Chiral Ligand | Steric and Electronic Properties | Controls the enantioselectivity and diastereoselectivity |

| Base | Brønsted Basicity | Facilitates the deprotonation of the isocyano ester |

Alkylation Reactions in Amino Acid Synthesis Using Isocyano Esters

Alkylation of isocyano esters is a fundamental strategy for the synthesis of α-amino acids. The isocyano group activates the adjacent α-carbon for deprotonation, forming a nucleophilic enolate that can react with various electrophiles, including alkyl halides. nih.gov This reactivity provides a direct route to α-substituted-α-isocyano esters, which are valuable precursors to α-amino acids. nih.gov

One synthetic approach involves the alkylation of dibromo derivatives with ethyl isocyanoacetate under phase-transfer catalysis (PTC) conditions to generate bis-armed-α-amino acid derivatives. nih.gov This method highlights the utility of isocyanoacetates in constructing complex amino acid frameworks. Another variation is the deconjugative alkylation of methyl α-isocyanoalkylideneacetates, which, after hydrolysis, yields α-alkylated β,γ-unsaturated α-amino acids. jst.go.jp

The general process involves the deprotonation of the isocyanoacetate with a suitable base to form the corresponding anion, which is then reacted with an alkylating agent. Subsequent hydrolysis of the isocyano group and the ester functionality furnishes the desired α-amino acid. This method is versatile, allowing for the introduction of a wide range of side chains onto the amino acid scaffold.

| Reactant | Role | Product Intermediate | Final Product |

| Isocyano Ester | Amino Acid Backbone Precursor | α-Alkylated-α-isocyano Ester | α-Amino Acid |

| Base | Deprotonating Agent | Isocyanoacetate Enolate | - |

| Alkyl Halide | Side Chain Source | α-Alkylated-α-isocyano Ester | α-Amino Acid |

| Acid/Water | Hydrolysis Agent | - | α-Amino Acid |

Reactions with o-Quinone Diimides for Complex Molecule Formation

Isocyanoacetate esters have been shown to react with o-quinone diimides in a novel method for the synthesis of α,α-diaryl-α-amino acid derivatives. nih.gov This reaction proceeds via a conjugate addition pathway, catalyzed by silver oxide, to afford α,α-diarylisocyano esters in excellent yields and with high regioselectivity. nih.gov The isocyano group's ability to be hydrolyzed to an amino group makes this an efficient route to amino acids bearing a diarylated tetrasubstituted carbon atom. nih.gov

The reaction mechanism likely involves the silver(I)-catalyzed formation of an enolate from the α-aryl isocyanoacetate, which then acts as the nucleophile. The o-quinone diimide serves as a potent electrophile, driven by the rearomatization of the quinonoid system during the reaction. nih.gov This transformation is not only efficient but also demonstrates good functional group tolerance. For instance, the reaction with 3-hydroxy o-quinone diimides leads to the formation of 4H-benzo[e] jst.go.jpnih.govoxazines through a conjugate addition followed by a cyclization process. nih.gov

This methodology provides a straightforward and effective means for the electrophilic arylation of α-substituted-α-isocyanoesters, a transformation that is valuable for accessing sterically congested and medicinally relevant α,α-diaryl-α-amino esters. nih.gov

| Reactant | Role | Key Transformation | Product Class |

| α-Aryl Isocyanoacetate | Nucleophile Precursor | Conjugate Addition | α,α-Diarylisocyano Ester |

| o-Quinone Diimide | Electrophile/Arylating Agent | Aromatization | α,α-Diarylisocyano Ester |

| Silver Oxide | Catalyst | Facilitates Enolate Formation | - |

| 3-Hydroxy o-Quinone Diimide | Electrophile/Cyclization Partner | Conjugate Addition/Cyclization | 4H-Benzo[e] jst.go.jpnih.govoxazine |

Advanced Applications of Methyl 3 Isocyanopropanoate in Synthetic Organic Chemistry and Chemical Biology

Strategic Building Blocks for Peptides and Azapeptides

There is currently no publicly available scientific literature detailing the specific use of Methyl 3-isocyanopropanoate as a strategic building block for the synthesis of peptides and azapeptides.

Utility in Chiral Derivatization and Chromatographic Media Development

Information regarding the application of this compound in chiral derivatization and the development of chromatographic media is not available in the current body of scientific literature.

Precursors for Biologically Active Molecules and Enzyme Inhibitors

While isocyanates, in general, are utilized as precursors for various biologically active molecules, specific examples of this compound being used for the synthesis of enzyme inhibitors such as thermolysin and human leukocyte elastase have not been reported in published research.

There is no available research documenting the use of this compound in the synthesis of inhibitors for thermolysin or human leukocyte elastase.

Construction of Diverse Heterocyclic Frameworks

This compound has proven to be a valuable component in the synthesis of various heterocyclic structures.

The scientific literature does not currently contain reports on the use of this compound for the synthesis of peptidomimetic thiazole (B1198619) derivatives.

This compound has been successfully employed as a reactant in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction to produce imidazole-fused heterocycle dimers. acs.orgnih.govresearchgate.net In a one-pot synthesis, the reaction of an isocyanide, an amidine, and glyoxal dimethyl acetal leads to the formation of these fluorescent dimers. acs.orgnih.govresearchgate.net

This multicomponent reaction demonstrates broad substrate scope and proceeds under mild conditions with high synthetic efficiency. acs.org The use of this compound in this reaction, alongside other isocyanides like 2-isocyano-2,4,4-trimethylpentane, has been shown to provide the desired products in moderate yields. acs.orgnih.govresearchgate.net Specifically, the reaction utilizing this compound resulted in a 46% yield of the corresponding imidazole-fused heterocycle dimer. acs.orgnih.govresearchgate.net

The resulting dimers exhibit tunable fluorescent properties, with their emission colors capable of being altered by modifying the substituents on the reactants. acs.orgnih.govresearchgate.net This methodology offers a straightforward and efficient route to a new class of fluorescent materials with potential applications in various fields.

Enantioselective Formation of Five-Membered Heterocycles via [3+2]-Cycloadditions

The construction of chiral five-membered heterocyclic rings is a cornerstone of modern synthetic chemistry, with the resulting structures forming the core of numerous pharmaceuticals and biologically active compounds. This compound has proven to be a valuable precursor in the enantioselective synthesis of these heterocycles through [3+2]-cycloaddition reactions. In these reactions, the isocyano group acts as a versatile two-atom component, reacting with a three-atom partner to form the five-membered ring.

A significant challenge in this area is the control of stereochemistry. Researchers have successfully employed chiral catalysts to induce high levels of enantioselectivity in the cycloaddition of isocyanoacetates with various dipolarophiles. For instance, the formal [3+2]-cycloaddition of α-isocyano esters with electrophilic double bonds provides a direct and atom-economical route to chiral nitrogen-containing heterocycles such as oxazolines, imidazolines, and pyrrolines acs.org. The development of these enantioselective transformations has been spurred by the discovery that the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions acs.org.

While much of the early work focused on α-substituted isocyanoacetates, the principles are applicable to β-isocyano esters like this compound. The key to achieving high enantioselectivity lies in the design of the chiral catalyst, which can be a metal complex or an organocatalyst. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. For example, studies on related isocyanoacetate esters have demonstrated that both diastereoselectivity and enantioselectivity can be achieved in reactions with aldehydes using silver complexes, and with allenoates using phosphine catalysts acs.org. The reaction of methyl 2-isocyanopropanoate, a close analogue of this compound, with 2-nitrobenzofurans has been shown to yield racemic products in low yield, highlighting the critical role of the substrate structure and the need for specifically designed catalytic systems for different isocyano esters researchgate.net.

The general mechanism for these cycloadditions involves the nucleophilic attack of the carbanion generated from the isocyano ester onto the electrophilic partner, followed by an intramolecular cyclization onto the isocyanide carbon acs.org. The careful selection of the catalyst and reaction parameters is crucial for controlling the stereochemical outcome of this cyclization step.

Table 1: Examples of Catalytic Systems for Enantioselective [3+2] Cycloadditions of Isocyano Esters

| Catalyst Type | Dipolarophile | Resulting Heterocycle | Enantioselectivity (ee) |

| Silver(I)/Phosphine Complex | Aldehydes | Oxazolines | Up to 98% |

| Phase-Transfer Catalyst | Aldehydes | Oxazolines | Up to 78% |

| Organocatalyst (Dixon's catalyst) | Allenoates | Pyrrolines | High |

Methodologies for Synthesizing α-Alkyl-α-Amino Acids

α-Alkyl-α-amino acids are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry due to their ability to induce conformational constraints in peptides, leading to enhanced biological activity and stability. Methodologies for the synthesis of these valuable building blocks often involve the alkylation of an amino acid precursor. While direct alkylation of glycine derivatives is a common approach, the use of isocyanoacetate esters offers a versatile alternative.

The α-proton of isocyanoacetate esters is acidic and can be readily removed by a base to form a nucleophilic carbanion. This carbanion can then be reacted with various electrophiles, such as alkyl halides, to introduce an α-alkyl substituent. Subsequent hydrolysis of the isocyano group and the ester functionality yields the desired α-alkyl-α-amino acid.

Recent research has demonstrated the extension of this methodology to the synthesis of α-alkyl-α-aryl amino acid precursors using α-alkyl isocyanoacetate esters. For example, methyl 2-isocyanopropanoate has been successfully reacted with o-quinone diimides in the presence of a silver oxide catalyst to afford the corresponding α-alkyl-α-arylisocyano esters in good yield acs.org. Acidic hydrolysis of these intermediates provides the corresponding α-alkyl-α-aryl amino esters acs.org. This approach highlights the potential for using substituted isocyanopropanoates in the synthesis of complex amino acid derivatives.

The development of asymmetric methods for the synthesis of α-alkyl-α-amino acids is of paramount importance. One strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation step. For instance, a tricyclic iminolactone derived from (1S)-(+)-3-carene has been employed as a chiral alanine equivalent. Alkylation of this iminolactone under phase-transfer catalysis conditions proceeds with excellent diastereoselectivity, and subsequent hydrolysis affords optically pure (S)-α-methyl-α-substituted-α-amino acids ru.nl. While this example does not directly use this compound, it illustrates a powerful strategy that could potentially be adapted for the asymmetric synthesis of β-amino acids and their α-alkylated derivatives starting from β-isocyano esters.

Table 2: General Steps for the Synthesis of α-Alkyl-α-Amino Acids from Isocyanoacetate Esters

| Step | Reagents and Conditions | Purpose |

| 1. Deprotonation | Base (e.g., NaH, LDA) | Generation of the nucleophilic carbanion |

| 2. Alkylation | Alkyl halide (R-X) | Introduction of the α-alkyl group |

| 3. Hydrolysis | Acid (e.g., HCl) | Conversion of the isocyano and ester groups to the amino and carboxylic acid functionalities |

Advancements in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has revolutionized our ability to study and manipulate biological molecules in their native environment. The unique reactivity of the isocyano group makes it an attractive functional handle for bioorthogonal applications. Isocyanides are small, biocompatible, and exhibit unique reactivity that is orthogonal to the functional groups found in biological systems.

Applications in Protein Labeling Strategies

The ability to selectively label proteins is crucial for understanding their function, localization, and interactions within the complex cellular milieu. Bioorthogonal reactions provide a powerful means to achieve this selectivity. The isocyano group of this compound can participate in such reactions, allowing for the covalent attachment of probes, such as fluorophores or affinity tags, to proteins of interest.

One promising bioorthogonal reaction involving isocyanides is their reaction with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is extremely fast and proceeds with high selectivity in biological media. While much of the research has focused on other isocyanide-containing molecules, the principle is applicable to this compound. For example, it has been shown that isocyanopropanoate reactions with tetrazines yield stable isopyrazole adducts acs.org. This reactivity can be harnessed for protein labeling by first incorporating an unnatural amino acid containing a tetrazine moiety into the protein of interest through genetic code expansion. Subsequent treatment with this compound functionalized with a desired probe would result in the selective labeling of the target protein.

Development of Glycan Labeling Methodologies

Glycans, or complex carbohydrates, play critical roles in a vast array of biological processes, yet their study has been hampered by a lack of effective labeling tools. Bioorthogonal chemistry offers a powerful solution to this problem. Similar to protein labeling, the isocyanide-tetrazine ligation can be employed for the selective labeling of glycans.

The strategy involves the metabolic incorporation of a sugar analogue bearing a tetrazine handle into the cellular glycome. Once incorporated into glycoproteins or glycolipids, the tetrazine-modified glycans can be specifically targeted with an isocyanide-bearing probe, such as a derivative of this compound. This approach allows for the visualization and tracking of glycans in living cells and organisms, providing valuable insights into their dynamic behavior and function.

Novel Prodrug Designs Leveraging Isocyanide Reactivity

The unique reactivity of the isocyano group can also be exploited in the design of novel prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or targeting to a specific tissue.

The bioorthogonal cleavage of an isocyanide-containing masking group from a drug molecule represents an innovative prodrug activation strategy. In this approach, the isocyano group of a molecule like this compound can be used to "cage" a therapeutic agent, rendering it inactive. The release of the active drug can then be triggered by a specific bioorthogonal reaction. For instance, 3-isocyanopropyl (ICPr) substituents have been used as masking groups that can be efficiently removed upon reaction with tetrazines to liberate phenol-containing active molecules under physiological conditions. This concept has been extended to the release of proteins and the activation of caged fluorophores. This "click-to-release" strategy offers a high degree of control over drug activation, allowing for targeted therapy and minimizing off-target effects.

Advanced Characterization Methodologies in Methyl 3 Isocyanopropanoate Research

State-of-the-Art Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of Methyl 3-isocyanopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the hydrogen atoms (protons) are expected to exist in three distinct chemical environments. This would result in three unique signals in the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing effects of the ester and isocyano functional groups. The expected chemical shifts and coupling patterns are detailed in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-N≡C | ~3.6 | Triplet | ~6-7 |

| -CH₂-C=O | ~2.8 | Triplet | ~6-7 |

| -O-CH₃ | ~3.7 | Singlet | N/A |

Predicted data based on analogous compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated. The chemical shifts are influenced by the electronegativity of the attached atoms.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -N≡C | ~160 |

| C =O | ~170 |

| -C H₂-N≡C | ~40 |

| -C H₂-C=O | ~35 |

| -O-C H₃ | ~52 |

Predicted data based on analogous compounds. rsc.orgdocbrown.info

Diffusion-Ordered Spectroscopy (DOSY)

DOSY is a 2D NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ucsb.eduu-tokyo.ac.jpox.ac.uk In a sample containing this compound and other components, DOSY can be used to distinguish the NMR signals of the target compound from impurities or reactants, aiding in mixture analysis without physical separation. ucsb.eduu-tokyo.ac.jpox.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the isocyano and ester groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Isocyano (-N≡C) | ~2140 | Strong |

| Ester (C=O) | ~1740 | Strong |

| C-O Stretch | ~1200 | Strong |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

Predicted data based on known functional group absorption ranges. docbrown.infolibretexts.orgucla.edu

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Time-of-Flight (ESI-TOF) for Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. astm.org ESI-TOF is a common HRMS technique that is highly sensitive and provides accurate mass measurements. For this compound, with a molecular formula of C₅H₇NO₂, the expected exact mass can be calculated.

| Property | Value |

| Molecular Formula | C₅H₇NO₂ |

| Theoretical Exact Mass | 113.0477 u |

Calculated value. nih.gov

An experimental HRMS analysis would be expected to yield a measured m/z value that is very close to this theoretical value, confirming the elemental composition of the molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture.

Enantiomeric Excess Determination

While this compound itself is not chiral, derivatives of it could be. If a chiral derivative of this compound were synthesized, chiral HPLC could be employed to separate the enantiomers. mdpi.comnih.govvt.edu This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for the determination of the enantiomeric excess (ee) of the mixture. mdpi.comnih.govvt.edu The choice of the CSP and the mobile phase would be critical for achieving separation. mdpi.comnih.govvt.edu

Radiochemical Purity

In the context of radiolabeled compounds, radio-HPLC is the gold standard for determining radiochemical purity. researchgate.net If a radiolabeled version of this compound were prepared (e.g., with ¹¹C or ¹³N), radio-HPLC would be used to separate the desired radiolabeled product from any radioactive impurities. researchgate.net The system would include a radiation detector to quantify the radioactivity of the eluting components, allowing for the calculation of the percentage of radioactivity associated with the target compound. researchgate.net

For the analysis of isocyanates in general, HPLC is often used after derivatization to create a more stable and easily detectable compound. google.comrsc.orgnih.govresearchgate.net

Column Chromatography and Thin Layer Chromatography (TLC) for Isolation and Monitoring

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from a mixture. rsc.orgrsc.org For the isolation of this compound, a column packed with a stationary phase like silica gel would be appropriate. rsc.orgrsc.org The separation is based on the differential adsorption of the components to the stationary phase as a mobile phase is passed through the column. rsc.orgrsc.org A solvent system with a polarity that allows for good separation of the target compound from impurities would be chosen. A common mobile phase for a moderately polar compound like this compound would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. commonorganicchemistry.comresearchgate.netrochester.edu

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Purification and Isolation |

Based on general principles for compounds of similar polarity. commonorganicchemistry.comresearchgate.netrochester.edu

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a substance. rsc.orgrochester.edulibretexts.orgwisc.eduualberta.ca A small amount of the reaction mixture is spotted on a TLC plate coated with a stationary phase (e.g., silica gel). rsc.orgrochester.edulibretexts.orgwisc.eduualberta.ca The plate is then developed in a suitable mobile phase. The components of the mixture travel up the plate at different rates depending on their polarity, resulting in separated spots. rsc.orgrochester.edulibretexts.orgwisc.eduualberta.ca The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used to identify compounds. rsc.orgrochester.edulibretexts.orgwisc.eduualberta.ca

For a reaction producing this compound, TLC would be used to track the disappearance of the starting materials and the appearance of the product spot.

Crystallographic Analysis for Definitive Structural Determination (as applied to related complexes)wikipedia.org

Transition metal isocyanide complexes, for instance, have been extensively studied using crystallographic methods. nih.gov These analyses are crucial for understanding the nature of the metal-ligand bond. A key parameter derived from the crystal structure of an isocyanide complex is the M-C-N angle (where M is the metal). This angle provides a measure of the degree of π-backbonding from the metal to the isocyanide ligand. In complexes with significant backbonding, this angle often deviates from the ideal 180°. nih.gov

The structural elucidation of related organic molecules containing cyano and ester functionalities further illustrates the power of crystallographic analysis. For example, the crystal structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate was determined to understand its conformation and intermolecular interactions. mdpi.com Similarly, the analysis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide provided the first structural report for an acyclic cyanohydrazide, offering valuable insights into the geometry of the hydrazide moiety.

These studies yield precise crystallographic data that are typically deposited in crystallographic databases. The key parameters determined include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information allows for the complete and unambiguous definition of the molecule's solid-state structure.

The following tables present representative crystallographic data for related organic compounds, demonstrating the detailed structural information obtained through X-ray diffraction analysis.

Crystallographic Data for Related Compounds

| Parameter | N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | ethyl 2-cyano-3-N,N-dimethyl amino acrylate mdpi.com |

|---|---|---|

| Chemical Formula | C10H10N4O3 | C8H12N2O2 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P212121 | P2(1)/n |

| a (Å) | 8.1974(6) | 4.26(1) |

| b (Å) | 10.6696(7) | 11.16(1) |

| c (Å) | 12.9766(8) | 19.63(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 95.5(1) |

| γ (°) | 90 | 90 |

Methyl 3 Isocyanopropanoate in Organometallic Chemistry and Catalysis

Evaluation as Components in Radiopharmaceutical Precursors

The development of technetium-99m (⁹⁹ᵐTc) and rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) radiopharmaceuticals is a major focus of medicinal inorganic chemistry. ⁹⁹ᵐTc is the most widely used radionuclide for diagnostic imaging due to its ideal gamma emission, while the beta-emitting rhenium isotopes are explored for therapeutic applications.

Methyl 3-isocyanopropanoate serves as a bifunctional ligand in this context. The isocyanide group provides a stable anchor for the radioactive metal core (fac-[M(CO)₃]⁺). nih.gov The ester moiety offers a site for potential modification, allowing the complex to be attached to biologically active molecules such as peptides or antibodies. This conjugation strategy is used to deliver the radionuclide to specific targets in the body, such as tumors. The well-known cardiac imaging agent ⁹⁹ᵐTc-sestamibi, for instance, is a technetium(I) complex containing six isocyanide ligands, highlighting the suitability of the isocyanide functional group for creating stable radiopharmaceutical agents. wikipedia.orgmdpi.com

Investigations into Catalytic Roles in Organometallic Transformations

Isocyanides are versatile building blocks in organic synthesis, partly due to their participation in transition metal-catalyzed reactions. vu.nlnih.gov As ligands, they can modify the electronic and steric properties of a metal catalyst, thereby influencing its activity and selectivity. fu-berlin.de They can also act as reactants, inserting into metal-element bonds to form new chemical structures. mdpi.com

A common transformation involving isocyanides is their insertion into metal-carbon or metal-heteroatom bonds, a key step in many catalytic cycles. vu.nl In palladium-catalyzed cross-coupling reactions, for example, the general mechanism often involves several fundamental steps: mdpi.com

Oxidative Addition: A low-valent metal catalyst (e.g., Pd(0)) reacts with an organic substrate (e.g., an aryl halide, R-X), inserting into the R-X bond to form a higher-valent organometallic species (R-Pd(II)-X).

Isocyanide Insertion: The isocyanide ligand coordinates to the metal center and then undergoes a 1,1-migratory insertion into the metal-carbon bond. This forms a new complex containing an imidoyl group (R-C=N-R').

Transmetalation/Nucleophilic Attack: A second reactant, such as an organometallic reagent or a nucleophile, reacts with the imidoyl complex.

Reductive Elimination: The coupled product is expelled from the metal center, regenerating the low-valent catalyst and completing the cycle.

This sequence allows for the synthesis of a wide variety of nitrogen-containing compounds. researchgate.net

| Key Steps in a General Metal-Catalyzed Isocyanide Insertion Cycle | |

| Step | Description |

| 1. Oxidative Addition | The metal catalyst activates the organic substrate. |

| 2. Isocyanide Insertion | The isocyanide inserts into a metal-carbon bond, forming an imidoyl intermediate. |

| 3. Transmetalation/Attack | A second coupling partner is introduced to the metal center. |

| 4. Reductive Elimination | The final product is formed, and the catalyst is regenerated. |

The structure of the isocyanide ligand plays a crucial role in determining the efficiency and outcome of a catalytic reaction.

Electronic Effects: The σ-donor and π-acceptor properties of the isocyanide ligand influence the electron density at the metal center. nih.gov Electron-donating isocyanides can increase the rate of oxidative addition but may slow down reductive elimination. Conversely, electron-poor isocyanides, such as those with fluorine substituents, are stronger π-acceptors and can influence complex stability and reactivity differently. fu-berlin.denih.gov The electronic character of this compound is primarily defined by its alkyl nature, making it a good σ-donor. acs.org

Steric Effects: The size and shape of the isocyanide ligand can control which substrates can access the catalytic center, thereby influencing the selectivity of the reaction. fu-berlin.de Ligands with significant steric bulk can favor the formation of one product over another. This compound is relatively small, which would likely result in different selectivity compared to bulkier ligands like tert-butyl isocyanide. sci-hub.se

Green Chemistry Principles and Sustainable Practices in Methyl 3 Isocyanopropanoate Research

Implementation of Green Chemistry Principles in Synthetic Design

The design of synthetic routes for Methyl 3-isocyanopropanoate is a key area for implementing green chemistry principles. The primary goal is to move away from traditional methods that are hazardous and generate significant waste. skpharmteco.com

Non-Phosgene Routes: A major focus in green isocyanate synthesis is the development of non-phosgene pathways. acs.org The conventional use of phosgene (B1210022) is fraught with safety concerns due to its extreme toxicity and the corrosive nature of the hydrogen chloride byproduct. acs.org Alternative, greener routes are being explored:

Carbamate (B1207046) Decomposition: A leading non-phosgene method involves the synthesis of a carbamate intermediate, followed by its thermal decomposition to the isocyanate. acs.org For this compound, this would involve reacting its precursor, methyl 3-aminopropanoate, with a suitable carbonylating agent like dimethyl carbonate (DMC) or urea. acs.orgimpag.de This approach avoids chlorine-containing compounds, simplifying purification and improving product quality. acs.org

Reduction of Derivatives: Green synthetic design aims to minimize or avoid unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. acs.orgscispace.com The use of highly specific catalysts, including enzymes, can often react with one site on a molecule, negating the need for protecting other functional groups. acs.orgcircularbioengineering.at

Renewable Feedstocks: Another tenet of green chemistry is the use of renewable raw materials. rroij.com While the immediate precursors to this compound may be derived from fossil fuels, ongoing research explores the production of chemical building blocks from biomass. rug.nl For example, amino acids or their derivatives, potentially sourced from biorefineries, could serve as starting points for producing isocyanate esters.

Maximizing Atom Economy and Minimizing Waste Generation

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.org

A reaction with a high atom economy is considered "greener" because it generates less waste. studymind.co.uk Addition and rearrangement reactions, for instance, can have a 100% atom economy in theory, as all reactant atoms are found in the product. primescholars.com In contrast, substitution and elimination reactions generate by-products and thus have lower atom economies. primescholars.com

For a hypothetical synthesis of this compound from a precursor like methyl 3-aminopropanoate and a carbonylating agent, the atom economy would be a critical factor in evaluating the "greenness" of the process.

Green Metrics in Synthesis:

| Metric | Description | Ideal Value |

| Atom Economy (AE) | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. studypulse.au | 100% rsc.org |

| Process Mass Intensity (PMI) | Total mass of input (raw materials, solvents, etc.) / mass of final product. rsc.org | 1 rsc.org |

| E-Factor | Total mass of waste / mass of product. It is related to PMI by the formula PMI = E-Factor + 1. rsc.org | 0 |

| Reaction Mass Efficiency (RME) | Mass of the isolated product / total mass of reactants used. rsc.org | 100% |

Systematic waste minimization involves reducing waste at its source by ensuring the efficient use of raw materials, packaging, energy, and water. beeindia.gov.in In the context of producing this compound, this would involve optimizing reaction conditions to maximize yield, recycling solvents and catalysts, and finding uses for any by-products generated. beeindia.gov.in

Development and Application of Environmentally Benign Solvents

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material in a reaction. skpharmteco.com The fifth principle of green chemistry encourages the use of safer solvents and auxiliaries or, if possible, their complete elimination. researchgate.net An ideal green solvent is non-toxic, non-volatile, readily available, recyclable, and biodegradable. rroij.comscispace.com

Greener Alternatives to Conventional Solvents: Research has identified several classes of environmentally friendly solvents that could be applicable to the synthesis and reactions of this compound.

Water: Performing reactions "on-water" can be a highly sustainable approach. organic-chemistry.org It avoids the use of toxic volatile organic compounds (VOCs), simplifies product isolation (often through simple filtration), and allows for the recycling of the water effluent. organic-chemistry.org

Dimethyl Carbonate (DMC): DMC is an environmentally friendly solvent that is exempt from VOC limits. impag.de It is biodegradable, has low toxicity, and can also act as a green reagent (a carbonylating agent), making it a dual-purpose choice for isocyanate synthesis. acs.orgimpag.de

Bio-based Solvents: Solvents derived from renewable resources are gaining traction. mdpi.com Examples include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from biomass, and cyclopentyl methyl ether (CPME). carloerbareagents.com These solvents often have favorable properties like higher boiling points and greater stability compared to traditional ethers like THF or diethyl ether. carloerbareagents.com

Supercritical Fluids: Supercritical CO2 is another green solvent option. mdpi.com While carbon dioxide is a greenhouse gas, using captured CO2 as a solvent prevents its release into the atmosphere. It is non-toxic, non-flammable, and can be easily removed from the product by depressurization. mdpi.com

Comparison of Conventional and Green Solvents:

| Solvent | Type | Key Properties & Concerns | Potential Green Alternative(s) |

| Dichloromethane (DCM) | Halogenated | Suspected carcinogen, volatile, environmentally persistent. organic-chemistry.orgcarloerbareagents.com | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) carloerbareagents.com |

| Tetrahydrofuran (THF) | Ether | Forms explosive peroxides, volatile. organic-chemistry.orgcarloerbareagents.com | 2-Methyltetrahydrofuran (2-MeTHF), Dimethyl Carbonate (DMC) impag.decarloerbareagents.com |

| Toluene / Xylene | Aromatic Hydrocarbon | Toxic, volatile, derived from petroleum. mdpi.com | ASTROBIO® Solvents, Anisole keysermackay.com |

| Dimethylformamide (DMF) | Amide | High boiling point but toxic (reprotoxic). rsc.org | Dimethylpropyleneurea (DMPU), Dimethyl Carbonate (DMC) impag.decarloerbareagents.com |

| Water | Benign | Non-toxic, non-flammable, inexpensive. organic-chemistry.org | N/A |

The selection of an appropriate green solvent is a critical step in designing a sustainable process for this compound, balancing reaction performance with environmental and safety considerations. mdpi.com

常见问题

Q. What are the optimized synthetic protocols for Methyl 3-isocyanopropanoate, and how do reaction scales affect yields?

this compound is synthesized via multicomponent reactions (MCRs). Two primary procedures are documented:

- Procedure A (0.2 mmol scale): Yields 81% (16.0 mg) as a liquid.

- Procedure B (1.0 mmol scale): Yields 95% (94 mg) .

Q. Methodological Considerations :

- Scalability: Larger scales (e.g., 1.0 mmol) reduce losses during purification, improving yield.

- Purification: Use flash chromatography or distillation under reduced pressure.

- Monitoring: Track reaction progress via TLC or NMR for isocyanate peak disappearance (~2150 cm in IR) .

Table 1 : Synthesis Comparison

| Scale (mmol) | Yield (%) | Purity (NMR) |

|---|---|---|

| 0.2 | 81 | >95% |

| 1.0 | 95 | >98% |

Q. How is this compound characterized, and what analytical techniques are critical?

Key characterization data includes:

- NMR (CDCl): δ 3.30 (s, 3H, OCH), 3.42–3.50 (m, 4H, CH), 1.78–1.94 (m, 2H, CH) .

- NMR : δ 155.8 (isocyanate C), 67.9 (OCH), 38.4 (CH) .

- HRMS : [M+H+HO] at m/z 118.0862 .

Q. Methodological Guidance :

- Confirm isocyanate functionality via IR (strong absorption ~2150 cm) .

- Use deuterated chloroform (CDCl) for NMR to avoid solvent interference.

- Cross-validate HRMS with isotopic patterns to rule out impurities .

Advanced Research Questions

Q. How can discrepancies in reported NMR data for this compound be resolved?

Discrepancies in NMR shifts (e.g., δ 3.30 vs. δ 3.75 for OCH) arise from:

- Solvent effects : CDCl vs. other deuterated solvents.

- Instrument frequency : 500 MHz vs. 250 MHz spectrometers .

- Sample preparation : Trace moisture may hydrolyze the isocyanate group, altering peaks.

Q. Resolution Strategy :

- Replicate experiments under anhydrous conditions.

- Compare data with internal standards (e.g., TMS) and report instrument specifications .

Q. What are the stability and storage requirements for this compound?

The compound is stable under recommended storage (dry, inert atmosphere, –20°C). Key risks include:

- Hydrolysis : Reacts with moisture to form urea derivatives.

- Thermal decomposition : Avoid temperatures >40°C .

Q. Methodological Recommendations :

- Use sealed, flame-dried glassware under nitrogen.

- Store with molecular sieves (3Å) and monitor via NMR for degradation .

Q. How can this compound be utilized in multicomponent reactions (MCRs)?

The isocyanate group participates in MCRs to generate heterocycles or peptidomimetics. Example applications:

- Ugi reaction : Combine with amines, aldehydes, and carboxylic acids.

- Passerini reaction : Form α-acyloxy amides .

Q. Experimental Design Tips :

- Optimize stoichiometry (1:1 ratio for isocyanate and amine).

- Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Monitor by LC-MS for intermediate formation .

Q. What safety protocols are essential when handling this compound?

- Respiratory protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) filters for vapor exposure.

- Skin protection : Wear nitrile gloves and chemical-resistant suits.

- Waste disposal : Neutralize with aqueous ethanol before disposal .

Q. Emergency Measures :

- Inhalation: Move to fresh air; administer oxygen if needed.

- Skin contact: Wash with soap and water for 15 minutes .

Data Contradiction Analysis

Q. Why do HRMS data for this compound report [M+H+H2_22O]+^++ instead of [M+H]+^++?

The observed m/z 118.0862 corresponds to [M+H+HO], likely due to:

- Adduct formation : Water in the ESI source reacts with the isocyanate.

- Ionization artifacts : Adjust MS parameters (e.g., desolvation temperature) to minimize adducts .

Q. Validation Steps :

- Repeat HRMS with rigorous drying of samples and solvents.

- Compare with alternative ionization methods (e.g., MALDI) .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Common side reactions include hydrolysis to urea or polymerization. Mitigation approaches:

- Anhydrous conditions : Use molecular sieves and dry solvents.

- Low temperature : Perform reactions at 0–5°C to suppress exothermic side reactions.

- Catalyst optimization : Employ Lewis acids (e.g., ZnCl) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。